molecular formula C6H7BrN2O2S B14694184 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide CAS No. 26541-82-2

4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide

Cat. No.: B14694184
CAS No.: 26541-82-2
M. Wt: 251.10 g/mol
InChI Key: DZTBMORSQXCVFC-UHFFFAOYSA-N
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Description

4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom, two methyl groups, a carbonyl group, and a carboxamide group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the thiazole derivative with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Condensation Reactions: The carbonyl and carboxamide groups can participate in condensation reactions with other carbonyl compounds or amines.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles such as amines, thiols, alkoxides

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Substitution Products: Various substituted thiazoles depending on the nucleophile used

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiazolidines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the two methyl groups.

    N,5-Dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the bromine atom.

    4-Bromo-N-methyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Has only one methyl group.

Uniqueness

4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is unique due to the combination of its bromine atom, two methyl groups, and carboxamide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

26541-82-2

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

4-bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2-carboxamide

InChI

InChI=1S/C6H7BrN2O2S/c1-3-4(7)5(10)9(12-3)6(11)8-2/h1-2H3,(H,8,11)

InChI Key

DZTBMORSQXCVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(S1)C(=O)NC)Br

Origin of Product

United States

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